molecular formula C11H14N2O B2658786 6-Cyclopropyl-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one CAS No. 2196212-10-7

6-Cyclopropyl-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2658786
CAS No.: 2196212-10-7
M. Wt: 190.246
InChI Key: IISSESPHYGVBSP-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core with cyclopropyl and cyclopropylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl hydrazine with a suitable cyclopropyl ketone, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the pyridazinone ring to a more reduced form.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones or carboxylic acids, while reduction may produce cyclopropylamines .

Scientific Research Applications

6-Cyclopropyl-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    6-Cyclopropylpyridin-2-amine: Shares the cyclopropyl group but has a different core structure.

    Cyclopropylmethyl hydrazine: A precursor in the synthesis of the target compound.

    Cyclopropyl ketones: Used in the synthesis and share similar reactivity.

Uniqueness

6-Cyclopropyl-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one is unique due to its combination of cyclopropyl and cyclopropylmethyl groups attached to a pyridazinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

6-cyclopropyl-2-(cyclopropylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-6-5-10(9-3-4-9)12-13(11)7-8-1-2-8/h5-6,8-9H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISSESPHYGVBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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